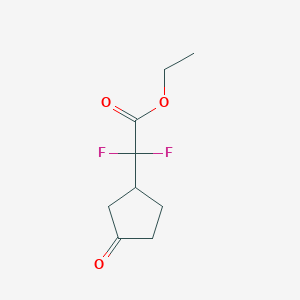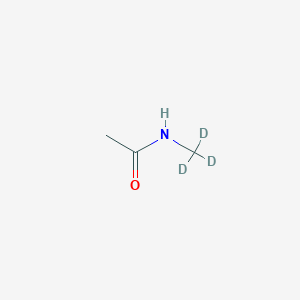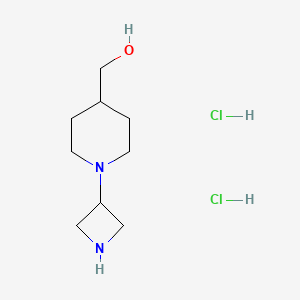
2,2-Difluoro-2-(3-oxocyclopentyl)acétate d'éthyle
Vue d'ensemble
Description
Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate, also known as DOCA, is a compound that has recently gained attention due to its potential applications in various fields. It has a molecular weight of 206.19 and a molecular formula of C9H12F2O3 .
Synthesis Analysis
The synthesis of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate and similar compounds often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is represented by the formula C9H12F2O3 . This indicates that the compound contains 9 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms .Applications De Recherche Scientifique
Recherche oncologique
2,2-Difluoro-2-(3-oxocyclopentyl)acétate d'éthyle: s'est avéré prometteur dans le domaine de la recherche sur le cancer. Une étude publiée dans le Journal of Pharmacy and Pharmacology a détaillé l'efficacité du composé pour inhiber la prolifération, la migration et l'invasion des lignées cellulaires de cancer du poumon non à petites cellules (CPNPC) . Il a été constaté qu'il induisait l'arrêt du cycle cellulaire et l'apoptose in vitro, et empêchait la croissance tumorale in vivo. Le mécanisme d'action du composé implique la suppression de la voie de signalisation EGFR/PI3K/AKT/mTOR, qui est cruciale pour l'activité anti-CPNPC.
Chimie médicinale
En chimie médicinale, ce composé est utilisé pour ses propriétés thérapeutiques potentielles. La même étude qui a mis en évidence ses applications oncologiques suggère également son utilisation dans le développement de nouveaux traitements pour le CPNPC . Sa capacité à moduler les principales voies de signalisation dans les cellules cancéreuses en fait un candidat pour le développement futur de médicaments et la synthèse de nouvelles molécules pharmacologiquement actives.
Chimie analytique
Les chimistes analytiques peuvent utiliser le This compound comme étalon ou réactif en chromatographie et en spectrométrie de masse. Sa structure et ses propriétés bien définies, telles que la masse moléculaire et la pureté, le rendent adapté à une utilisation dans les analyses RMN, HPLC, LC-MS et UPLC pour identifier et quantifier les composés .
Biochimie
En biochimie, le rôle de ce composé est important dans l'étude de la cinétique enzymatique et de l'inhibition, en particulier dans les voies liées au métabolisme du cancer. En comprenant son interaction avec les molécules biologiques, les chercheurs peuvent élucider la base biochimique de ses effets anticancéreux .
Pharmacologie
Pharmacologiquement, le This compound est intéressant en raison de son influence sur la pharmacocinétique et la pharmacodynamique dans l'organisme. Son impact sur les voies de signalisation fournit des informations sur le processus de découverte de médicaments, en particulier dans le contexte des thérapies anticancéreuses ciblées .
Mécanisme D'action
Target of Action
The primary target of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α .
Mode of Action
Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate interacts with its target, EGFR, and suppresses its activity . This suppression leads to a decrease in the downstream signaling pathways that are activated by EGFR .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell cycle progression, cell survival, and cell growth . By suppressing this pathway, Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate can inhibit these cellular processes .
Pharmacokinetics
It has been shown to inhibit the proliferation, migration, and invasion of non-small cell lung cancer cell lines in vitro . It also prevents tumor growth in vivo .
Result of Action
The result of the action of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is the inhibition of malignant biological behaviors of non-small cell lung cancer . It induces cell cycle arrest and apoptosis in vitro , and prevents tumor growth in vivo .
Action Environment
The action of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate can be influenced by various environmental factors.
Analyse Biochimique
Biochemical Properties
Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can include enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways, such as the EGFR/PI3K/AKT/mTOR pathway, which plays a crucial role in cell proliferation, survival, and metabolism . Additionally, it can affect gene expression by altering the transcriptional activity of specific genes involved in cellular growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes or proteins, leading to conformational changes that either enhance or inhibit their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular processes, including changes in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, it can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways . These interactions can lead to changes in metabolic flux and levels of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms. Once inside the cell, it may bind to specific proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical activity and effects on cellular function.
Subcellular Localization
Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O3/c1-2-14-8(13)9(10,11)6-3-4-7(12)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZZLLYZIMHVAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCC(=O)C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1490003.png)


![2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1490009.png)


